molecular formula C12H10BrNO B1601632 5-Bromo-2-(4-methoxyphenyl)pyridine CAS No. 88345-93-1

5-Bromo-2-(4-methoxyphenyl)pyridine

Cat. No.: B1601632
CAS No.: 88345-93-1
M. Wt: 264.12 g/mol
InChI Key: RNHJUTIKTVYRAJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity and Organic Synthesis

One notable application of 5-Bromo-2-(4-methoxyphenyl)pyridine derivatives includes their involvement in the synthesis of antiviral agents. For instance, derivatives have been explored for their potential antiviral activities, particularly against retroviruses. A study demonstrated the synthesis of 5-substituted 2,4-diaminopyrimidine derivatives showing significant inhibitory effects on retrovirus replication in cell culture, highlighting the compound's utility in medicinal chemistry for developing antiretroviral drugs (Hocková et al., 2003).

Catalysis and Organic Transformations

The compound has been utilized in organic synthesis, particularly in catalysis and the development of new synthetic methodologies. A study on organoselenium and DMAP co-catalysis revealed the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes, demonstrating the compound's role in facilitating complex organic transformations (Verma et al., 2016).

Synthesis of Novel Pyridine Derivatives

Research has also focused on the selective synthesis of novel pyridine derivatives, utilizing this compound as a precursor. This includes the development of new compounds with potential applications in various fields of chemistry and materials science (Jin Wusong, 2011).

Photophysical Properties and Fluorophores

Studies on the photophysical properties of related compounds have led to insights into their applications as highly emissive fluorophores in both solution and the solid state. Such research contributes to the development of novel materials for optical and electronic applications, demonstrating the versatility of this compound derivatives in material science (Hagimori et al., 2019).

Corrosion Inhibition

Further applications include the study of thiazole-based pyridine derivatives synthesized from this compound for corrosion inhibition on mild steel in acidic environments. These derivatives have shown promising results as effective corrosion inhibitors, highlighting their potential in industrial applications to protect metals against corrosion (Chaitra et al., 2016).

Properties

IUPAC Name

5-bromo-2-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJUTIKTVYRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90520267
Record name 5-Bromo-2-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88345-93-1
Record name 5-Bromo-2-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-iodopyridine (600 mg, 2.11 mmol), (4-methoxyphenyl)boronic acid (353 mg, 2.32 mmol), tetrakis(triphenylphosphine)palladium(0) (122 mg, 0.106 mmol), and 2M Na2CO3 aq. (2.11 mL, 4.22 mmol) in toluene (10 mL) was heated at 80° C. for 40.5 hours under nitrogen. After cooling to room temperature, water was added and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and filtered through a Celite pad. The filtrate was concentrated and the residue was purified by column chromatography (CH2Cl2 only) to afford the desired product (538 mg, 97%) as a yellow solid. 1HNMR (CDCl3) 400 MHz δ: 8.69 (d, J=2.3 Hz, 1H), 7.92 (dt, J=8.6 Hz and 2.3 Hz, 2H), 7.82 (dd, J=8.6 Hz and 2.3 Hz, 1H), 7.56 (d, J=8.6 Hz, 1H), 6.99 (dt, J=8.6 Hz and 2.3 Hz, 2H), 3.87 (s, 3H). LCMS: 264 [M+H].
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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